Bacillomycin Fc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de A-484954 implique plusieurs étapes, commençant par la préparation de la liqueur mère. Typiquement, 2 mg du composé sont dissous dans 50 μL de diméthylsulfoxyde (DMSO) pour obtenir une concentration de 40 mg/mL . Les voies de synthèse exactes et les conditions de réaction pour la production industrielle ne sont pas largement documentées, mais le composé est disponible à des fins de recherche auprès de divers fournisseurs .

Analyse Des Réactions Chimiques

A-484954 subit principalement des réactions typiques de ses groupes fonctionnels. Il est un inhibiteur compétitif de l'ATP, ce qui signifie qu'il entre en compétition avec l'ATP pour la liaison à l'eEF2K . La structure du composé lui permet d'interagir avec divers réactifs, mais les détails spécifiques sur les réactions d'oxydation, de réduction ou de substitution ne sont pas largement documentés. Le principal produit formé de son interaction avec l'eEF2K est l'inhibition de la phosphorylation de l'eEF2 .

Applications de la recherche scientifique

A-484954 est largement utilisé dans la recherche scientifique, en particulier dans l'étude du cancer et des maladies neurologiques . Son application principale est en tant qu'inhibiteur de l'eEF2K, qui joue un rôle crucial dans la synthèse des protéines en phosphorylant le facteur d'élongation eucaryote 2 (eEF2) . En inhibant l'eEF2K, A-484954 peut réduire la phosphorylation de l'eEF2, affectant ainsi la synthèse des protéines et la croissance cellulaire . Cela en fait un outil précieux dans la recherche sur le cancer, où il a été démontré qu'il réduisait la croissance des cellules cancéreuses et induisait la mort cellulaire . De plus, A-484954 a été utilisé pour étudier le rôle de l'eEF2K dans les maladies neurologiques telles que la maladie d'Alzheimer .

Mécanisme d'action

A-484954 exerce ses effets en se liant au site de liaison de l'ATP de l'eEF2K, inhibant ainsi son activité . Cette inhibition empêche la phosphorylation de l'eEF2, qui est nécessaire pour la synthèse des protéines . Le mécanisme d'action du composé implique la suppression de l'élongation de la traduction, ce qui peut entraîner une réduction de la croissance cellulaire et une augmentation de la mort cellulaire dans les cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation eEF2K et son interaction avec d'autres processus cellulaires tels que l'autophagie et l'apoptose .

Applications De Recherche Scientifique

Antifungal Activity

Bacillomycin Fc exhibits potent antifungal activity against a variety of plant pathogens and human fungal infections. Its efficacy is attributed to its ability to disrupt fungal cell membranes and inhibit growth.

- Plant Pathogens : this compound has been shown to effectively control several plant pathogens, including Fusarium oxysporum, Rhizoctonia solani, and Alternaria alternata. Studies indicate that it acts by permeabilizing the fungal cell membrane, leading to cell lysis and death . For instance, Bacillus amyloliquefaciens FZB42, which produces bacillomycin D, demonstrated significant antifungal activity against these pathogens in vitro and in field trials .

- Human Pathogens : Bacillomycin D-like lipopeptides derived from Bacillus spp. have shown promising results against pathogenic fungi such as Candida albicans and Candida auris. Research indicates that certain variants of bacillomycin exhibit higher antifungal activity than traditional antifungal agents like amphotericin B . For example, a study highlighted that a specific bacillomycin variant had a lethal concentration significantly lower than that of amphotericin B against C. albicans strains .

Biocontrol Agent in Agriculture

The agricultural applications of this compound as a biocontrol agent are particularly noteworthy:

- Disease Management : Bacillus spp. producing bacillomycins are being explored as biological control agents for managing plant diseases caused by fungi. Their use can reduce reliance on chemical fungicides, promoting sustainable agricultural practices .

- Commercial Potential : There is ongoing research into the commercialization of bacillomycin production from Bacillus strains. The potential for large-scale production and application in agriculture is promising due to the increasing demand for eco-friendly pest control solutions .

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

Mécanisme D'action

A-484954 exerts its effects by binding to the ATP-binding site of eEF2K, thereby inhibiting its activity . This inhibition prevents the phosphorylation of eEF2, which is necessary for protein synthesis . The compound’s mechanism of action involves the suppression of translation elongation, which can lead to reduced cell growth and increased cell death in cancer cells . The molecular targets and pathways involved include the eEF2K signaling pathway and its interaction with other cellular processes such as autophagy and apoptosis .

Comparaison Avec Des Composés Similaires

A-484954 est unique parmi les inhibiteurs de l'eEF2K en raison de sa haute spécificité et de sa puissance . Des composés similaires comprennent NH125, qui inhibe également l'eEF2K mais a un mécanisme d'action différent et une spécificité inférieure . D'autres inhibiteurs de l'eEF2K, tels que MHCKA, ont été étudiés à l'aide de la modélisation d'homologie et de la dynamique moléculaire pour améliorer leur conception et leur efficacité . A-484954 se distingue par sa capacité à inhiber efficacement l'eEF2K avec des effets hors cible minimes .

Propriétés

Numéro CAS |

115088-47-6 |

|---|---|

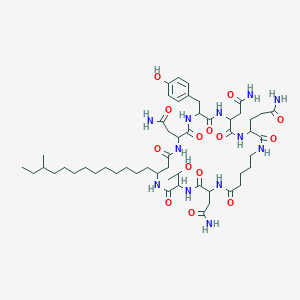

Formule moléculaire |

C52H84N12O14 |

Poids moléculaire |

1101.3 g/mol |

Nom IUPAC |

3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(1-hydroxyethyl)-9-[(4-hydroxyphenyl)methyl]-16-(11-methyltridecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazacyclooctacos-3-yl]propanamide |

InChI |

InChI=1S/C52H84N12O14/c1-4-30(2)15-11-9-7-5-6-8-10-12-16-33-26-45(72)60-37(27-41(54)68)49(75)62-36(25-32-18-20-34(66)21-19-32)48(74)63-39(29-43(56)70)50(76)61-35(22-23-40(53)67)47(73)57-24-14-13-17-44(71)59-38(28-42(55)69)51(77)64-46(31(3)65)52(78)58-33/h18-21,30-31,33,35-39,46,65-66H,4-17,22-29H2,1-3H3,(H2,53,67)(H2,54,68)(H2,55,69)(H2,56,70)(H,57,73)(H,58,78)(H,59,71)(H,60,72)(H,61,76)(H,62,75)(H,63,74)(H,64,77) |

Clé InChI |

YXKHGFSEIGETSI-UHFFFAOYSA-N |

SMILES |

CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N |

SMILES canonique |

CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N |

Synonymes |

Bacillomycin Fc |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.